molecular formula C18H18N6O2 B5755610 N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B5755610
M. Wt: 350.4 g/mol
InChI Key: AGWFFSPVEOCYMV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound characterized by its unique structure, which includes a tetrazoloquinoxaline core and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-25-15-8-7-12(11-16(15)26-2)9-10-19-17-18-21-22-23-24(18)14-6-4-3-5-13(14)20-17/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWFFSPVEOCYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N4C2=NN=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves multiple steps, starting with the preparation of the tetrazoloquinoxaline core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenylethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its tetrazoloquinoxaline core, which imparts specific chemical and biological properties not found in simpler analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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